REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[Br:5][C:6]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=1[F:13].[Cl-].[Cl-].[Cl-].[Al+3].Cl>>[Br:5][C:6]1[C:7]([F:13])=[CH:8][C:9]([C:1](=[O:3])[CH3:2])=[C:10]([F:12])[CH:11]=1 |f:2.3.4.5|
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Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)F)F
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
ice
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then stirred 90 minutes at 95° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled at 40° C.
|
Type
|
ADDITION
|
Details
|
carefully poured
|
Type
|
STIRRING
|
Details
|
The resulting mixture is stirred a few minutes
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether (2×250 ml)
|
Type
|
WASH
|
Details
|
The ethereal solution is washed to neutral with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
DISTILLATION
|
Details
|
The distillation of the oily residue
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1F)C(C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |